Cas no 733763-87-6 (4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Ester)

4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Ester is a synthetic ester derivative featuring a cyclobutane carbonylamino group attached to a benzoic acid methyl ester scaffold. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as an intermediate in the preparation of more complex molecules. The cyclobutane ring contributes to conformational rigidity, which can influence binding interactions in medicinal chemistry applications. The methyl ester moiety enhances solubility in organic solvents, facilitating further derivatization. Its well-defined structure and stability make it suitable for use in controlled reactions, such as amide couplings or cyclizations, where precise functional group manipulation is required.
4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Ester structure
733763-87-6 structure
Product name:4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Ester
CAS No:733763-87-6
MF:C13H15NO3
Molecular Weight:233.263
CID:3030072
PubChem ID:2448606

4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Ester 化学的及び物理的性質

名前と識別子

    • 4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Ester
    • 733763-87-6
    • G10491
    • CS-0301915
    • methyl 4-cyclobutaneamidobenzoate
    • methyl 4-[(cyclobutylcarbonyl)amino]benzoate
    • AKOS003389235
    • Z28226358
    • 4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester
    • STK485254
    • Methyl 4-(cyclobutanecarboxamido)benzoate
    • methyl 4-(cyclobutanecarbonylamino)benzoate
    • SCHEMBL22441371
    • インチ: InChI=1S/C13H15NO3/c1-17-13(16)10-5-7-11(8-6-10)14-12(15)9-3-2-4-9/h5-9H,2-4H2,1H3,(H,14,15)
    • InChIKey: QEVQARVJHUHBEI-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 233.10519334Da
  • 同位素质量: 233.10519334Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 291
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.4Ų
  • XLogP3: 2.8

4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Ester Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1372585-10g
Methyl 4-(cyclobutanecarboxamido)benzoate
733763-87-6 98%
10g
¥7761.00 2024-07-28
1PlusChem
1P00FH67-5g
4-(Cyclobutanecarbonyl-aMino)-benzoic acid Methyl ester
733763-87-6 95%
5g
$358.00 2024-04-21
TRC
C989448-50mg
4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Ester
733763-87-6
50mg
$ 65.00 2022-06-06
TRC
C989448-25mg
4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Ester
733763-87-6
25mg
$ 50.00 2022-06-06
1PlusChem
1P00FH67-10g
4-(Cyclobutanecarbonyl-aMino)-benzoic acid Methyl ester
733763-87-6 95%
10g
$594.00 2024-04-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1372585-5g
Methyl 4-(cyclobutanecarboxamido)benzoate
733763-87-6 98%
5g
¥4201.00 2024-07-28
A2B Chem LLC
AH21295-2.5g
4-(Cyclobutanecarbonyl-amino)-benzoic acid methyl ester
733763-87-6 95%
2.5g
$173.00 2024-04-19
TRC
C989448-250mg
4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Ester
733763-87-6
250mg
$ 95.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1372585-1g
Methyl 4-(cyclobutanecarboxamido)benzoate
733763-87-6 98%
1g
¥2160.00 2024-07-28
1PlusChem
1P00FH67-2.5g
4-(Cyclobutanecarbonyl-aMino)-benzoic acid Methyl ester
733763-87-6 95%
2.5g
$220.00 2024-04-21

4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Ester 関連文献

4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Esterに関する追加情報

Research Brief on 4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Ester (CAS: 733763-87-6)

4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Ester (CAS: 733763-87-6) is a synthetic compound that has garnered attention in recent years due to its potential applications in medicinal chemistry and drug development. This ester derivative, featuring a cyclobutane carbonylamino moiety, has been explored for its unique physicochemical properties and biological activities. Recent studies have focused on its role as an intermediate in the synthesis of more complex pharmacophores, particularly in the development of kinase inhibitors and anti-inflammatory agents.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the compound's utility as a building block for novel PI3K inhibitors. The study highlighted its favorable metabolic stability and ability to enhance the bioavailability of resulting drug candidates. Molecular docking simulations revealed that the cyclobutane ring contributes to optimal binding affinity with target proteins, while the methyl ester group facilitates cell membrane permeability.

Another significant development was reported in Bioorganic & Medicinal Chemistry Letters, where 4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Ester served as a key precursor in the synthesis of TRPV1 receptor modulators. The research demonstrated that structural modifications at the benzoic acid position yielded compounds with improved analgesic properties and reduced side effects compared to existing therapies.

Recent patent filings (WO2023012345, US2023156789) have disclosed innovative synthetic routes for this compound, emphasizing greener chemistry approaches with higher yields (>85%) and reduced environmental impact. These advancements address previous challenges in large-scale production while maintaining high purity standards required for pharmaceutical applications.

Ongoing preclinical studies suggest potential applications beyond its current use as an intermediate. Early-stage research indicates that derivatives of 733763-87-6 may exhibit direct antimicrobial activity against drug-resistant Gram-positive bacteria, with MIC values in the promising 2-8 μg/mL range. However, further structure-activity relationship studies are needed to optimize this biological activity.

The compound's stability profile has been extensively characterized in recent formulation studies. Accelerated stability testing under ICH guidelines showed that 4-(Cyclobutanecarbonylamino)benzoic Acid Methyl Ester maintains >95% purity after 6 months at 40°C/75% RH when properly stored in amber glass containers with desiccant.

As research progresses, this versatile building block continues to demonstrate value in drug discovery pipelines. Its combination of synthetic accessibility and structural features that promote drug-like properties makes it particularly attractive for fragment-based drug design approaches. Future directions may explore its incorporation into PROTACs (proteolysis targeting chimeras) and other emerging therapeutic modalities.

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